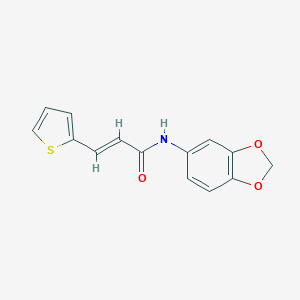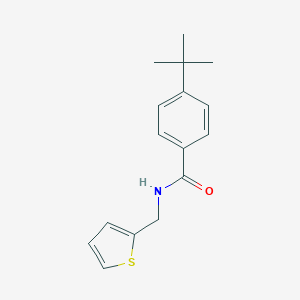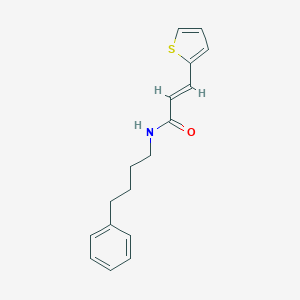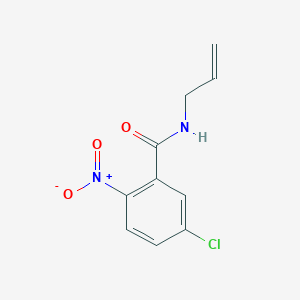
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide, also known as BTA, is a synthetic compound with potential applications in scientific research. BTA is a member of the acrylamide family, which is widely used in various fields such as chemistry, biology, and medicine.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide is not fully understood. However, it is believed that N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are essential for cancer cell growth. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has also been shown to induce apoptosis in cancer cells by activating certain pathways that lead to cell death.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to have several biochemical and physiological effects. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to inhibit the activity of certain enzymes that are essential for cancer cell growth. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has also been shown to induce apoptosis in cancer cells by activating certain pathways that lead to cell death. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes that are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in lab experiments is its potential applications in cancer research. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Another advantage of using N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in lab experiments is its potential applications in the field of inflammation research. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes that are involved in the inflammatory response. One of the limitations of using N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in lab experiments is its potential toxicity. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to be toxic to certain cells at high concentrations.
Orientations Futures
There are several future directions for the research on N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide. One of the future directions is to investigate the mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in more detail. Another future direction is to investigate the potential applications of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in other fields such as neurodegenerative diseases and infectious diseases. Another future direction is to investigate the potential toxicity of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in more detail.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide is a synthetic compound with potential applications in scientific research. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to have potential applications in cancer research and inflammation research. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has several biochemical and physiological effects, including inhibiting the activity of certain enzymes and inducing apoptosis in cancer cells. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has potential advantages and limitations for lab experiments. There are several future directions for the research on N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide, including investigating the mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in more detail and investigating the potential applications of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in other fields.
Méthodes De Synthèse
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide can be synthesized by the reaction of 2-thiophene carboxylic acid with 3-aminophenol in the presence of triethylamine and 1,1'-carbonyldiimidazole. The resulting intermediate is then reacted with 2-bromo-1,3-benzodioxole in the presence of palladium acetate and triphenylphosphine to obtain the final product, N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide is in the field of cancer research. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has also been shown to inhibit the activity of certain enzymes that are essential for cancer cell growth.
Propriétés
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-14(6-4-11-2-1-7-19-11)15-10-3-5-12-13(8-10)18-9-17-12/h1-8H,9H2,(H,15,16)/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGBIWHNHHVHMM-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-Bromophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B458298.png)


![Propyl 2-{[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]amino}-4-(4-isobutylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B458302.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide](/img/structure/B458304.png)
![2-(2,5-dichlorophenoxy)-N-(6-{[(2,5-dichlorophenoxy)acetyl]amino}-2-pyridinyl)acetamide](/img/structure/B458306.png)

![Ethyl 2-{[2-(2,5-dichlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B458309.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B458311.png)
![N-[4-(4-sec-butylphenyl)-3-cyano-5-methyl-2-thienyl]octanamide](/img/structure/B458313.png)
![Propyl 4-(4-tert-butylphenyl)-2-[(3-cyclopentylpropanoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B458314.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-ethylhexanamide](/img/structure/B458318.png)